1-(1-Phenylethyl)azetidin-2-one
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Overview
Description
1-(1-Phenylethyl)azetidin-2-one is a heterocyclic compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)azetidin-2-one can be synthesized through the phase-transfer catalyzed cyclization of racemic and optically active N-substituted β-amino acids. The β-amino acids are obtained by adding α-phenylethylamine to substituted acrylic acids . The cyclization process involves the use of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of β-amino acids followed by their cyclization under controlled conditions. The use of phase-transfer catalysts and optimized reaction parameters ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The azetidinone ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted azetidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Phenylethyl)azetidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of transpeptidase enzymes, which are essential for bacterial cell-wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its structural features allow it to interact with various biological pathways, leading to diverse pharmacological effects .
Comparison with Similar Compounds
- 1-(3,4,5-Trimethoxyphenyl)azetidin-2-one
- 3-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4,4-Bis-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness: 1-(1-Phenylethyl)azetidin-2-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to serve as a precursor for various biologically active molecules sets it apart from other similar compounds .
Properties
CAS No. |
101067-47-4 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(1-phenylethyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-9(12-8-7-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
QSOVXLAPMHZZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2=O |
Origin of Product |
United States |
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